4-Phenoxy-2,5-dimethylaniline
Description
Dimethylaniline derivatives are aromatic amines with two methyl groups substituted on the benzene ring. Their chemical and biological properties are highly influenced by the position and nature of additional substituents (e.g., halogens, alkoxy groups). For example:
- 4-Bromo-2,5-dimethylaniline (CAS 30273-40-6): Used in organic synthesis and pharmaceuticals .
- 4-Chloro-2,5-dimethylaniline: A precursor in agrochemical and pharmaceutical manufacturing .
- 4-Methoxy-3,5-dimethylaniline: Studied for its electronic properties in polymer chemistry .
These compounds share a common aniline backbone but exhibit divergent behaviors due to substituent effects.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2,5-dimethyl-4-phenoxyaniline |
InChI |
InChI=1S/C14H15NO/c1-10-9-14(11(2)8-13(10)15)16-12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI Key |
URJQIBHCBNMYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC=CC=C2)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-2,5-dimethylaniline | C₈H₁₀BrN | 200.08 | Not reported | Br (para), CH₃ (2,5) |
| 4-Chloro-2,5-dimethylaniline | C₈H₁₀ClN | 155.63 | Not reported | Cl (para), CH₃ (2,5) |
| 4-Methoxy-3,5-dimethylaniline | C₉H₁₃NO | 151.21 | Not reported | OCH₃ (para), CH₃ (3,5) |
| 4-Bromo-3,5-dimethylaniline | C₈H₁₀BrN | 200.08 | 73–74 | Br (para), CH₃ (3,5) |
Key Observations :
- Brominated derivatives (e.g., 4-Bromo-2,5-dimethylaniline and 4-Bromo-3,5-dimethylaniline) have higher molecular weights due to bromine’s atomic mass .
- Substituent position affects symmetry and packing efficiency, influencing melting points. For example, 4-Bromo-3,5-dimethylaniline’s symmetric substitution results in a defined melting point of 73–74°C .
Key Observations :
Key Observations :
- Substituent position critically impacts toxicity. 2,6-Dimethylaniline is more carcinogenic than 3,5-dimethylaniline due to adduct stability .
- Brominated analogs may have reduced metabolic activation compared to chlorinated derivatives.
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